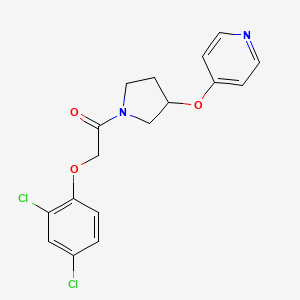

2-(2,4-Dichlorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,4-Dichlorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone, also known as DPE, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme monoacylglycerol lipase (MAGL), which plays a crucial role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymer Research

Magnesium and Zinc Complexes : Research on magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands highlights the synthesis and application of these complexes in polymerization processes. These complexes demonstrate higher catalytic activity in the polymerization of ε-caprolactone and l-lactide, showcasing the potential for creating biodegradable polymers with specific properties (Wang et al., 2012).

Fungicidal Activity : A study on the synthesis of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols explores their fungicidal activity. This research indicates potential applications in developing new fungicides for agricultural use, demonstrating the compound's versatility beyond its basic chemical structure (Kuzenkov & Zakharychev, 2009).

Corrosion Inhibition : The synthesis and characterization of a new pyrrole derivative for corrosion inhibition showcase the application of similar structures in protecting metals against corrosion, highlighting the compound's relevance in materials science and engineering (Louroubi et al., 2019).

Photophysical Research

Environmentally Sensitive Fluorophores : Exploiting a multicomponent domino reaction strategy has led to the development of versatile environmentally sensitive fluorophore-based nicotinonitriles. This study illustrates the compound's potential in creating materials for optical and materials science applications, particularly in the development of sensors and imaging agents (Hussein, El Guesmi & Ahmed, 2019).

Catalysis and Synthetic Chemistry

Iron and Cobalt Complexes : The synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines reveal insights into their catalytic behavior toward ethylene reactivity. Such studies open pathways for the use of these complexes in catalyzing reactions important for industrial processes, including polymerization and organic synthesis (Sun et al., 2007).

Environmental Applications

Mineralization of 2,4-D : Advanced electrochemical oxidation processes for the mineralization of 2,4-dichlorophenoxyacetic acid (2,4-D) demonstrate the compound's potential application in environmental remediation, particularly in the degradation of persistent organic pollutants (Brillas, Calpe & Casado, 2000).

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O3/c18-12-1-2-16(15(19)9-12)23-11-17(22)21-8-5-14(10-21)24-13-3-6-20-7-4-13/h1-4,6-7,9,14H,5,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVASPWNFQNXQFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,2-dimethoxyethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2523791.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2523793.png)

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2523795.png)

![(E)-N-[2-(2-cyanoethylsulfanyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2523801.png)

![5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2523803.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2523807.png)

![2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2523808.png)

![1-(3-Fluorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2523810.png)